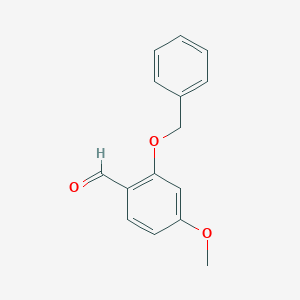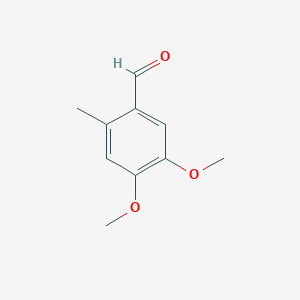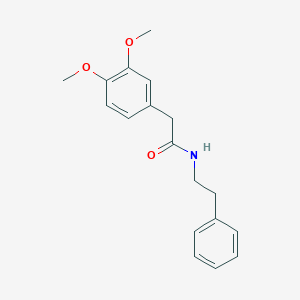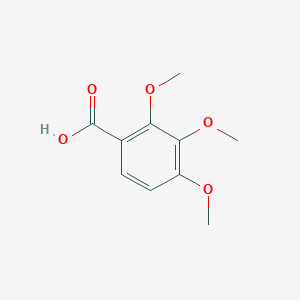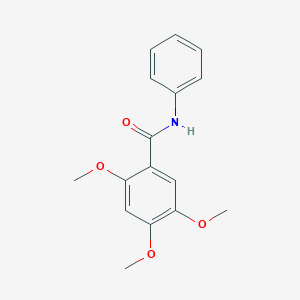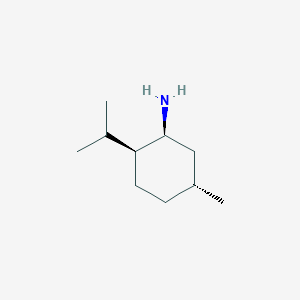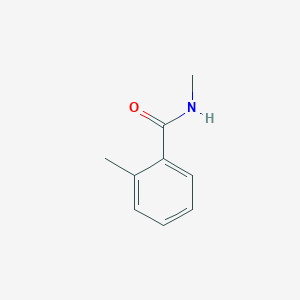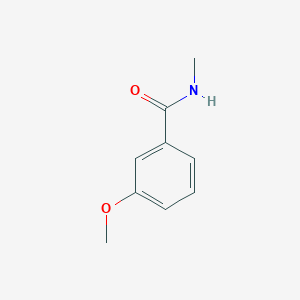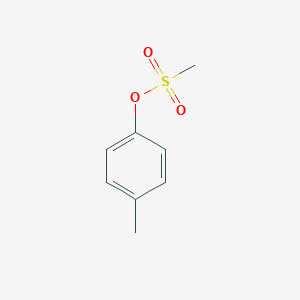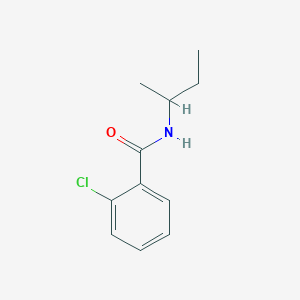
N-butan-2-yl-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-2-chlorobenzamide, also known as BAC, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of benzamides and is commonly used as a tool for studying the physiological and biochemical effects of various drugs and chemicals.
Mecanismo De Acción
The mechanism of action of N-butan-2-yl-2-chlorobenzamide is not fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission. This compound has also been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, leading to increased neurotransmission. This compound has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased mood and cognition. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butan-2-yl-2-chlorobenzamide has several advantages as a tool for scientific research. It is a well-characterized compound that is readily available. It has been extensively studied and its effects on various enzymes and receptors are well understood. Additionally, this compound has been shown to have low toxicity and is relatively inexpensive.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound has been shown to have some nonspecific effects on enzymes and receptors, which may complicate the interpretation of results. Additionally, this compound has been shown to have some limitations in terms of its solubility and stability, which may affect its use in some experimental settings.
Direcciones Futuras
There are several future directions for the use of N-butan-2-yl-2-chlorobenzamide in scientific research. One area of interest is the use of this compound as a tool for studying the effects of drugs on the central nervous system. This compound has been shown to have effects on various neurotransmitters and enzymes, which may make it a useful tool for studying the effects of drugs on these systems.
Another area of interest is the use of this compound as a tool for studying the effects of antioxidants on various diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have antioxidant properties, which may be beneficial in the treatment of these diseases.
Finally, there is interest in the development of new compounds that are based on the structure of this compound. These compounds may have improved solubility and stability, as well as more specific effects on enzymes and receptors. These compounds may be useful in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
N-butan-2-yl-2-chlorobenzamide can be synthesized by the reaction of 2-chlorobenzoyl chloride with n-butylamine. This reaction produces this compound as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N-butan-2-yl-2-chlorobenzamide has been used extensively in scientific research as a tool for studying the physiological and biochemical effects of various drugs and chemicals. It is commonly used as a reference compound for testing the activity of other compounds in vitro and in vivo. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been used as a tool for studying the effects of drugs on the central nervous system.
Propiedades
| 2447-84-9 | |
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-chlorobenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12/h4-8H,3H2,1-2H3,(H,13,14) |
Clave InChI |
QGHRLJWPQVGPEP-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=CC=C1Cl |
SMILES canónico |
CCC(C)NC(=O)C1=CC=CC=C1Cl |
| 2447-84-9 | |
Pictogramas |
Corrosive; Acute Toxic; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



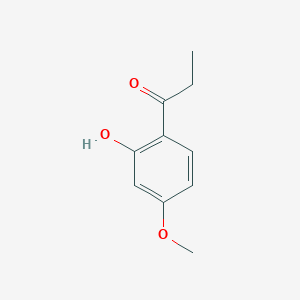
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
